4-Fluorobenzeneundecanoic acid
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Overview
Description
4-Fluorobenzeneundecanoic acid is an organic compound with the molecular formula C17H25FO2. It is a derivative of benzoic acid, where a fluorine atom is substituted at the para position of the benzene ring, and an undecanoic acid chain is attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzeneundecanoic acid typically involves the introduction of a fluorine atom into the benzene ring followed by the attachment of the undecanoic acid chain. One common method is the Schiemann reaction, where a 4-aminobenzoic acid is diazotized and then treated with tetrafluoroborate to introduce the fluorine atom. The resulting compound is then hydrolyzed to obtain 4-Fluorobenzoic acid, which can be further reacted with undecanoic acid to form this compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of advanced reaction conditions and catalysts can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzeneundecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzene derivatives
Scientific Research Applications
4-Fluorobenzeneundecanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Fluorobenzeneundecanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The undecanoic acid chain can also influence the compound’s lipophilicity and membrane permeability, affecting its overall biological activity .
Comparison with Similar Compounds
4-Fluorobenzoic acid: A simpler derivative with a shorter carbon chain.
2-Fluorobenzoic acid: An isomer with the fluorine atom at the ortho position.
3-Fluorobenzoic acid: An isomer with the fluorine atom at the meta position.
Uniqueness: 4-Fluorobenzeneundecanoic acid is unique due to its longer carbon chain, which can impart different physicochemical properties and biological activities compared to its simpler analogs. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
1258638-45-7 |
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Molecular Formula |
C17H25FO2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
11-(4-fluorophenyl)undecanoic acid |
InChI |
InChI=1S/C17H25FO2/c18-16-13-11-15(12-14-16)9-7-5-3-1-2-4-6-8-10-17(19)20/h11-14H,1-10H2,(H,19,20) |
InChI Key |
ZAJFVLORLNMEMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCCCCCCCC(=O)O)F |
Origin of Product |
United States |
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